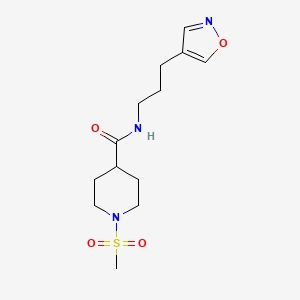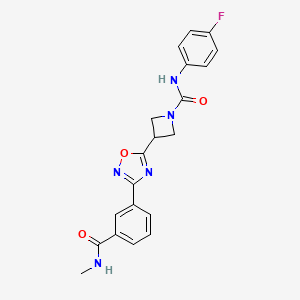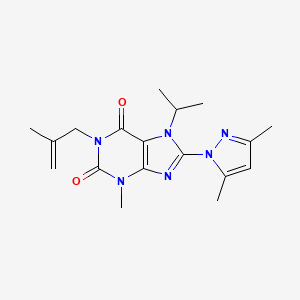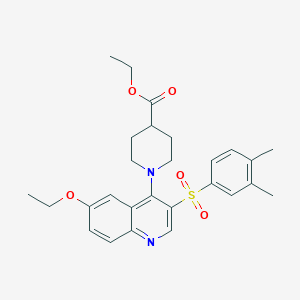
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as QNZ-46, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. QNZ-46 belongs to the class of N-alkylated oxalamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
Mechanism of Action
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB plays a critical role in regulating the expression of genes involved in inflammation and cancer progression. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide binds to the NF-κB essential modulator (NEMO), a component of the NF-κB signaling pathway, and prevents the activation of NF-κB. This leads to the suppression of pro-inflammatory cytokine and chemokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammatory diseases, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to reduce inflammation and improve disease symptoms. In cancer models, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to have minimal toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to have minimal toxicity in animal models, making it a safe compound to use in lab experiments. However, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has limitations in terms of its solubility and stability, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. One area of research is the development of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide analogs with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide and to optimize its dosing and administration in clinical settings.
Conclusion:
In conclusion, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound with potent anti-inflammatory and anti-cancer properties. It inhibits the activity of NF-κB and has been shown to have minimal toxicity in animal models. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has potential therapeutic applications in various diseases, and future research is needed to optimize its use in clinical settings.
Synthesis Methods
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can be synthesized through a multi-step process involving the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with various reagents to produce the intermediate compounds. The final step involves the reaction of the intermediate with isopropyl chloroformate and oxalyl chloride to produce N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. In cancer research, N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)19-17(22)16(21)18-9-8-13-6-7-15-14(11-13)5-4-10-20(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJVSBHRQMLTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)
![N'-[1-(2-Methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2974045.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2974047.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2974048.png)




![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2974063.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2974064.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2974066.png)